

Structure-activity relationship of ethyl nicotinate derivatives

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Compound of Interest

Compound Name: Ethyl nicotinate

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An In-depth Technical Guide on the Structure-Activity Relationship of **Ethyl Nicotinate** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

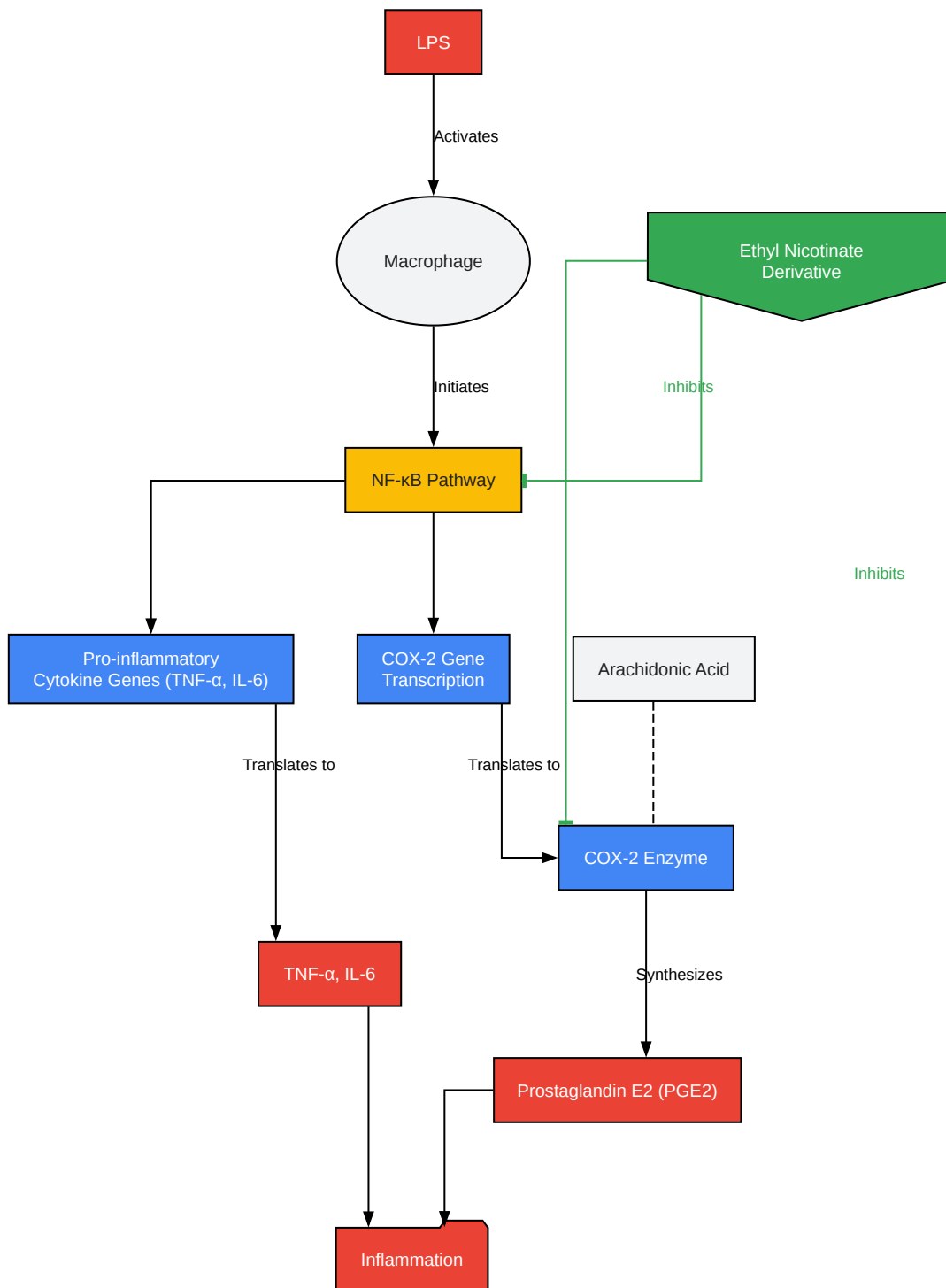
Ethyl nicotinate, the ethyl ester of nicotinic acid (Vitamin B3), is a versatile heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. [1] Its pyridine ring and reactive ester group allow for a wide range of chemical modifications, making it an ideal starting point for developing novel therapeutic agents. [1] Structure-activity relationship (SAR) studies are crucial in drug discovery, as they elucidate the relationship between a molecule's chemical structure and its biological activity. By systematically modifying the **ethyl nicotinate** core, researchers can optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed analysis of the SAR of **ethyl nicotinate** derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer activities, complete with quantitative data, experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

Ethyl nicotinate derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism often involves the modulation of key inflammatory mediators, including cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and various interleukins (IL-6, IL-1 β). [2][3][4][5][6][7]

Mechanism of Action & Signaling Pathway

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the production of prostaglandins by targeting the COX-2 enzyme. Additionally, they can suppress the release of inflammatory cytokines in immune cells such as macrophages.^{[4][5]} The activation of macrophages by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade leading to the production of these inflammatory molecules.



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Caption: Inflammatory pathway targeted by **ethyl nicotinate** derivatives.

Structure-Activity Relationship Analysis

SAR studies reveal that specific structural modifications significantly enhance anti-inflammatory potency.

- Heterocyclic Moieties:** Incorporating 1,3,4-oxadiazole and 1,2,4-triazole rings into the nicotinic acid scaffold has been shown to produce potent COX-2 inhibitory activity, with some derivatives showing IC50 values lower than the reference drug celecoxib.[3]
- Substituent Effects:** Derivatives with a 2-bromophenyl substituent have demonstrated distinctive analgesic and anti-inflammatory properties compared to the reference drug mefenamic acid.[7]
- Urea Linkage:** Antipyrine-urea hybrids connected to the nicotinic acid core, particularly those with para-Cl and meta-CF3 substitutions, have been identified as highly selective and effective COX-2 inhibitors.[6]

Table 1: Quantitative Anti-inflammatory Activity of Nicotinate Derivatives

Compound ID	Modification	Target	IC50 (μM)	Selectivity Index (SI) for COX-2	Reference
11c	1,2,4-Triazole derivative	COX-2	0.04	337.5	[3]
Celecoxib	Reference Drug	COX-2	0.045	326.67	[3]
4d	Antipyrine-urea hybrid	COX-2	0.940	13.57	[6]
6b	Antipyrine-based scaffold	COX-2	0.614	-	[6]

| Diclofenac | Reference Drug | IL-6 | 22.97 | - |[3] |

Experimental Protocols

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes. The IC₅₀ value, or the concentration of the compound required to inhibit 50% of the enzyme's activity, is measured. The assay typically involves incubating the purified enzyme with the test compound and arachidonic acid (the substrate). The production of prostaglandin E₂ (PGE₂) is then quantified using methods like ELISA. A higher selectivity index ($SI = IC_{50} \text{ COX-1} / IC_{50} \text{ COX-2}$) indicates a safer profile with fewer gastrointestinal side effects.[\[6\]](#)

1.3.2. In Vivo Carrageenan-Induced Rat Paw Edema This is a standard model for evaluating acute anti-inflammatory activity.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Animal Model:** Wistar rats are typically used.
- **Procedure:** A subcutaneous injection of carrageenan (a seaweed extract) into the rat's paw induces a localized inflammatory response and edema.
- **Treatment:** Test compounds or a reference drug (e.g., indomethacin) are administered orally before the carrageenan injection.
- **Measurement:** The volume of the paw is measured at specific time intervals (e.g., 1, 2, and 3 hours) using a plethysmometer.
- **Analysis:** The percentage of edema inhibition is calculated by comparing the paw volume of the treated group to the control group.[\[6\]](#)



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Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

Derivatives of **ethyl nicotinate** have demonstrated significant potential as antimicrobial agents, showing activity against a spectrum of both Gram-positive and Gram-negative bacteria.[8][9][10]

Structure-Activity Relationship Analysis

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the nicotinate scaffold.

- **Arylazo Groups:** The introduction of arylazo groups has been shown to yield compounds that are highly effective against both *Escherichia coli* (Gram-negative) and *Bacillus subtilis* (Gram-positive).[9]
- **Lipophilicity:** A quantitative structure-activity relationship (QSAR) model indicated that moderate lipophilicity (cLogP between 3-5) is a key predictor of enhanced antibacterial activity.[11]
- **Substituent Size:** For N-nicotinoyl-fluoroquinolone derivatives, compounds with smaller substituent groups (e.g., methyl) were found to be more active against Gram-negative

bacteria.[10]

Table 2: Quantitative Antimicrobial Activity of Nicotinate Derivatives

Compound ID	Modification	Organism	MIC (µg/mL)	MBC (µg/mL)	Reference
3b	Arylazo derivative	E. coli	6.25	12.5	[9]
3b	Arylazo derivative	B. subtilis	3.12	6.25	[9]
5d	Arylazo derivative	E. coli	3.12	6.25	[9]
5d	Arylazo derivative	B. subtilis	1.56	3.12	[9]
Va	N-nicotinoyl-fluoroquinolone	E. coli	0.19	-	[10]

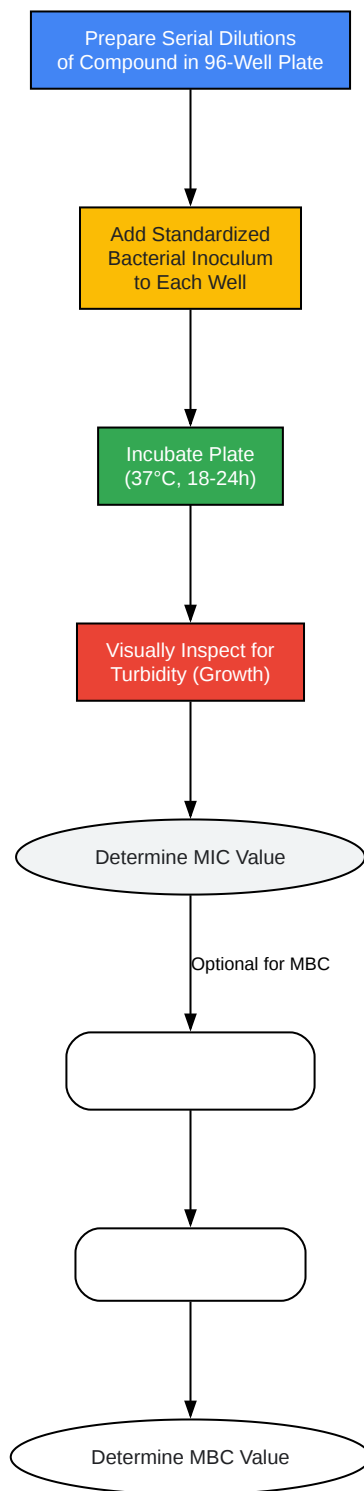
| Va | N-nicotinoyl-fluoroquinolone | S. aureus | 1.9 | - | [10] |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination This is a standardized and widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

- **Preparation:** A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[14]
- **Inoculation:** Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5×10^5 CFU/mL).[14] Positive (broth + inoculum) and negative (broth only) controls are included.

- Incubation: The plate is incubated at 35-37°C for 16-24 hours.[\[13\]](#)[\[15\]](#)
- Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[\[16\]](#) To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the clear wells is plated on agar; the lowest concentration that results in no colony growth is the MBC.



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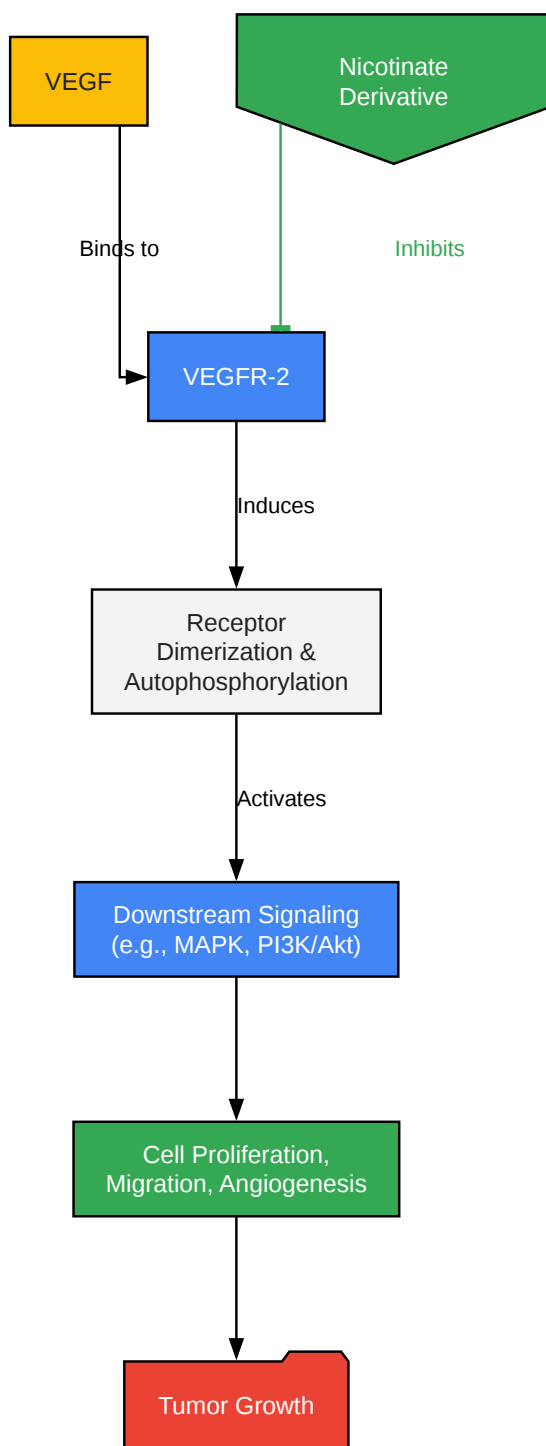
Caption: Workflow for the broth microdilution MIC/MBC assay.

Anticancer Activity

The pyridine ring is a privileged scaffold found in numerous FDA-approved anticancer drugs. [17][18] Consequently, **ethyl nicotinate** derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action & Signaling Pathway

One key mechanism for the anticancer activity of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [19] VEGFR-2 plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can starve tumors of their blood supply.



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Caption: Simplified VEGFR-2 signaling pathway inhibited by nicotinate derivatives.

Structure-Activity Relationship Analysis

- VEGFR-2 Inhibition: Certain novel nicotinic acid derivatives have shown potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, superior to reference drugs like sorafenib.[\[19\]](#)
- Apoptosis Induction: Active compounds can induce apoptosis (programmed cell death), as evidenced by a significant rise in caspase-3 levels in treated cancer cells.[\[19\]](#)
- Piperazine Amides: Hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have demonstrated high cytotoxic potential against a panel of 60 cancer cell lines, with GI50 (concentration for 50% growth inhibition) values reaching the nanomolar range.[\[20\]](#)

Table 3: Quantitative Anticancer Activity of Nicotinate Derivatives

Compound ID	Modification	Cell Line	Activity Metric	Value	Reference
5c	Novel nicotinic acid derivative	-	VEGFR-2 IC50	0.068 μ M	[19]
5c	Novel nicotinic acid derivative	HCT-15 (Colon)	Cytotoxicity	Higher than Doxorubicin	[19]
5c	Novel nicotinic acid derivative	PC-3 (Prostate)	Cytotoxicity	Higher than Doxorubicin	[19]
4	N-ethyl-piperazinyl amide	NCI-60 Panel	GI50	Nanomolar range	[20]

| 6 | N-ethyl-piperazinyl amide | NCI-60 Panel | GI50 | Nanomolar range |[\[20\]](#) |

Experimental Protocols

3.3.1. MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][4]

- Cell Culture: Cancer cells (e.g., HepG2, HCT-15) are seeded in a 96-well plate and allowed to adhere overnight.[21]
- Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.



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Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion

The **ethyl nicotinate** scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that targeted modifications can yield derivatives with potent and selective anti-inflammatory, antimicrobial, and anticancer properties. Key strategies include the incorporation of diverse heterocyclic systems, optimization of lipophilicity, and strategic placement of functional groups to enhance interactions with biological targets like COX-2 and VEGFR-2. The data and protocols presented in this guide underscore the immense potential of **ethyl nicotinate** derivatives and provide a solid foundation for researchers engaged in the design and development of next-generation pharmaceuticals.

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